molecular formula C12H17ClN2O4 B1518312 Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride CAS No. 1606132-23-3

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

Cat. No.: B1518312
CAS No.: 1606132-23-3
M. Wt: 288.73 g/mol
InChI Key: JVTXELCQLTUWIU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is a chemical compound with the molecular formula C12H16N2O4Cl. It is a derivative of benzoic acid and contains an amino group, an acetamide group, and a methoxy group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methoxybenzoic acid and ethyl chloroformate.

  • Reaction Steps:

  • Reaction Conditions: The synthesis is usually carried out under an inert atmosphere, with temperatures ranging from 0°C to 25°C, and using a suitable solvent such as dichloromethane.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and purity.

  • Purification: The compound is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.

  • Substitution: Substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (HCl).

  • Substitution: Substitution reactions often use nucleophiles such as ammonia (NH3) or amines.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.

  • Reduction Products: Reduction can produce amines and amides.

  • Substitution Products: Substitution reactions can yield various substituted benzoic acid derivatives.

Scientific Research Applications

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

  • Ethyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride: This compound is structurally similar but has a different alkyl group.

  • Ethyl 4-(2-aminoacetamido)-3-hydroxybenzoate hydrochloride: This compound has a hydroxyl group instead of a methoxy group.

Uniqueness: Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

ethyl 4-[(2-aminoacetyl)amino]-3-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4.ClH/c1-3-18-12(16)8-4-5-9(10(6-8)17-2)14-11(15)7-13;/h4-6H,3,7,13H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTXELCQLTUWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606132-23-3
Record name Benzoic acid, 4-[(2-aminoacetyl)amino]-3-methoxy-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1606132-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(ethoxycarbonyl)-2-methoxyanilino]-2-oxoethan-1-aminium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.238.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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